molecular formula C11H16N2O3 B15320646 Methyl 3-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)-3-oxopropanoate

Methyl 3-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)-3-oxopropanoate

Cat. No.: B15320646
M. Wt: 224.26 g/mol
InChI Key: KOBVKLLQOFLILS-UHFFFAOYSA-N
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Description

Methyl 3-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)-3-oxopropanoate is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with ethyl and methyl groups, and an ester functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)-3-oxopropanoate typically involves the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole with methyl acetoacetate. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 3-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active pyrazole moiety, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1-methyl-3,5-dimethyl-1h-pyrazol-4-yl)-3-oxopropanoate
  • Methyl 3-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)-2-oxopropanoate
  • Ethyl 3-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)-3-oxopropanoate

Uniqueness

Methyl 3-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)-3-oxopropanoate is unique due to its specific substitution pattern on the pyrazole ring and the presence of the ester functional group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

methyl 3-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-oxopropanoate

InChI

InChI=1S/C11H16N2O3/c1-5-13-8(3)11(7(2)12-13)9(14)6-10(15)16-4/h5-6H2,1-4H3

InChI Key

KOBVKLLQOFLILS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)C(=O)CC(=O)OC)C

Origin of Product

United States

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